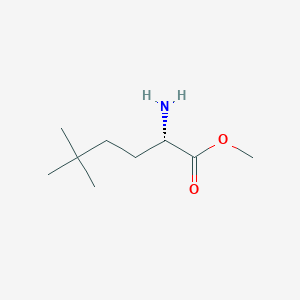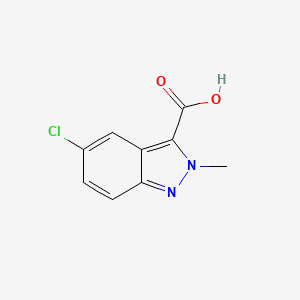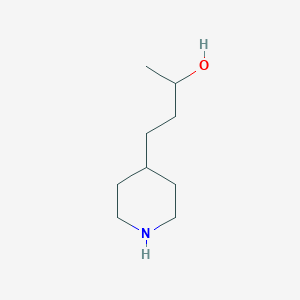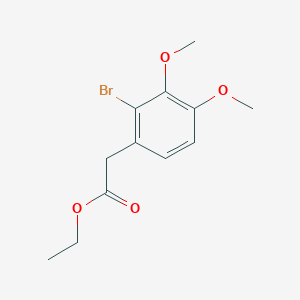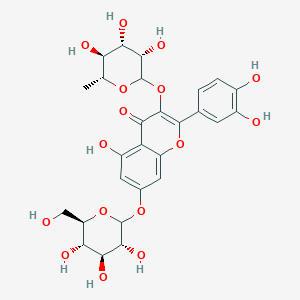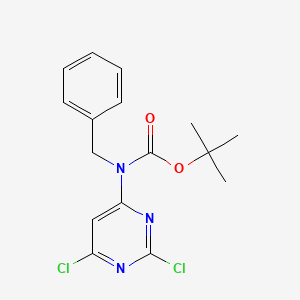![molecular formula C27H43FO3 B15201652 (1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15201652.png)
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,24-Dihydroxy-25-fluorovitamin D3 is a synthetic analogue of vitamin D3, which has been modified to include a fluorine atom at the 25th position. This modification aims to enhance the compound’s biological activity and stability. Vitamin D3 and its analogues play crucial roles in calcium and phosphate metabolism, bone health, and various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,24-Dihydroxy-25-fluorovitamin D3 involves several steps, starting from the basic vitamin D3 structure. One common method includes the regio- and stereo-selective fluorination of the vitamin D3 side-chain. This process uses electrophilic fluorination agents such as N-fluorobenzenesulfonimide (NFSI) and CD-ring imides with an Evans chiral auxiliary . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,24-Dihydroxy-25-fluorovitamin D3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production rates and consistency .
化学反应分析
Types of Reactions
1,24-Dihydroxy-25-fluorovitamin D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
科学研究应用
1,24-Dihydroxy-25-fluorovitamin D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the chemical properties of vitamin D analogues.
Biology: Investigated for its role in cellular processes, including gene expression and signal transduction.
Medicine: Explored for its potential therapeutic effects in treating conditions such as osteoporosis, rickets, and certain cancers.
作用机制
1,24-Dihydroxy-25-fluorovitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The fluorine atom at the 25th position enhances the compound’s binding affinity and stability, leading to prolonged biological activity. The compound influences various molecular targets and pathways, including calcium and phosphate homeostasis, bone mineralization, and immune modulation .
相似化合物的比较
Similar Compounds
1,25-Dihydroxyvitamin D3: The natural form of active vitamin D3, essential for calcium and phosphate metabolism.
24,24-Difluoro-1,25-dihydroxyvitamin D3: Another fluorinated analogue with modifications at the 24th position.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A highly potent analogue with multiple fluorine atoms.
Uniqueness
1,24-Dihydroxy-25-fluorovitamin D3 is unique due to its specific fluorination at the 25th position, which enhances its biological activity and stability compared to other analogues. This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties .
属性
分子式 |
C27H43FO3 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H43FO3/c1-17(8-13-25(31)26(3,4)28)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(29)16-24(30)18(20)2/h9-10,17,21-25,29-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23?,24?,25?,27-/m1/s1 |
InChI 键 |
YCISVTDRTZUPLT-LWDZWDPBSA-N |
手性 SMILES |
C[C@H](CCC(C(C)(C)F)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
规范 SMILES |
CC(CCC(C(C)(C)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


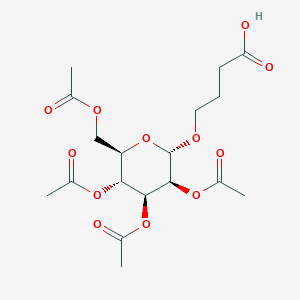
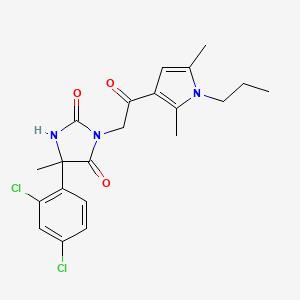
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)

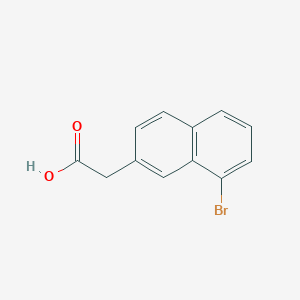
![2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B15201587.png)
![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
